molecular formula C5H7ClN2S B1374481 2-Chloro-5-propyl-1,3,4-thiadiazole CAS No. 116035-47-3

2-Chloro-5-propyl-1,3,4-thiadiazole

Cat. No.: B1374481
CAS No.: 116035-47-3
M. Wt: 162.64 g/mol
InChI Key: LBXYWUVJISBEQC-UHFFFAOYSA-N
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Description

2-Chloro-5-propyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are five-membered rings containing two nitrogen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-propyl-1,3,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazides with chlorinating agents. One common method involves the reaction of 5-propyl-1,3,4-thiadiazole-2-thiol with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-propyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-5-propyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-propyl-1,3,4-thiadiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the propyl group influences its lipophilicity and biological activity .

Properties

IUPAC Name

2-chloro-5-propyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXYWUVJISBEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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